3-methyl-1,1-dioxothiolane-3-carboxylic acid

Description

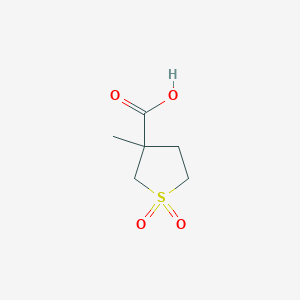

3-Methyl-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid characterized by a five-membered thiolane ring modified with two oxygen atoms (1,1-dioxo group) and a methyl substituent at the 3-position. This compound exhibits unique physicochemical properties due to its cyclic sulfone structure and carboxylic acid functionality, making it relevant in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

3-methyl-1,1-dioxothiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-6(5(7)8)2-3-11(9,10)4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQWJDMKAXWKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-methyl-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.

Biology: The compound’s derivatives have shown potential as antiviral, antimicrobial, and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxothiolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-Methyl-1,2,3-Butanetricarboxylic Acid (MBTCA)

Structural Differences :

- MBTCA is a tricarboxylic acid with a linear chain and three carboxyl groups, lacking the sulfur-containing cyclic structure of 3-methyl-1,1-dioxothiolane-3-carboxylic acid.

- Key Properties: MBTCA is a stable atmospheric tracer for terpene-derived secondary organic aerosols (SOA) due to its high oxidation state . Unlike this compound, MBTCA forms via OH-radical oxidation of pinonic acid, leading to increased oxygenation .

Functional Comparison :

- Reactivity : MBTCA undergoes further oxidation to form highly oxygenated products, while the cyclic sulfone group in this compound may confer stability against radical-mediated degradation.

3-Methoxythiolane-3-Carboxylic Acid

Structural Differences :

- Replaces the 1,1-dioxo group with a methoxy substituent, altering electronic and steric properties.

Key Properties :

Functional Comparison :

3-Cyclopentene-1-Carboxylic Acid

Structural Differences :

- Features a cyclopentene ring instead of a sulfur-containing thiolane, with a single carboxylic acid group.

Key Properties :

- The unsaturated cyclopentene ring enables conjugation with the carboxylic acid, enhancing reactivity in Diels-Alder reactions.

- Lower molecular weight (156.18 g/mol) compared to this compound (~178.2 g/mol estimated).

Functional Comparison :

Indole-3-Carboxylic Acid

Structural Differences :

- Contains an indole aromatic system fused with a carboxylic acid, differing significantly from the alicyclic sulfone structure.

Key Properties :

Functional Comparison :

- Bioactivity : Indole-3-carboxylic acid is prioritized in drug discovery, while this compound may serve as a synthon for sulfone-containing bioactive molecules .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Thermal Stability : Kinetic data for methyl-substituted cyclic compounds (e.g., 3-methyl-1,2-xylylene) suggest that sulfone derivatives like this compound exhibit Arrhenius-type stability, with activation energies >60 kJ/mol .

Biological Activity

3-Methyl-1,1-dioxothiolane-3-carboxylic acid is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of thiol proteases. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring that includes sulfur and oxygen atoms, characterized by a dioxothiolane moiety. Its carboxylic acid functionality enhances its reactivity, making it a valuable candidate for pharmaceutical applications. The molecular formula is , and it has notable interactions with various biological molecules, particularly proteins involved in metabolic pathways.

Inhibition of Thiol Proteases

Research indicates that this compound exhibits potent inhibitory effects on thiol proteases, which are enzymes critical for various physiological processes. This inhibition is particularly relevant in the context of:

- Inflammation : By inhibiting specific proteases involved in inflammatory pathways, the compound may reduce inflammatory responses.

- Myotonic Dystrophy : The selective inhibition of proteases can be beneficial in treating this genetic disorder characterized by muscle stiffness.

- Cancer : The ability to inhibit certain proteolytic enzymes suggests potential applications in cancer therapy, where protease activity is often dysregulated.

The mechanism by which this compound exerts its biological effects primarily involves interaction with cysteine residues in thiol proteases. This interaction can lead to conformational changes in the enzyme structure, thereby inhibiting its activity.

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits various thiol proteases such as cathepsins B, H, and L. For example, the compound showed IC50 values ranging from 10 to 50 µM against these enzymes, indicating a strong inhibitory potential compared to known inhibitors like E-64.

- Structural Analysis : Structural studies using X-ray crystallography have provided insights into how the compound binds to the active sites of these enzymes. The presence of the dioxothiolane ring facilitates strong interactions with enzyme active sites due to its unique geometry and electronic properties.

- Therapeutic Applications : Preclinical models have suggested that administration of this compound can lead to reduced tumor growth rates in xenograft models of cancer when used alongside conventional therapies.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| This compound | Inhibitor of thiol proteases | 10 - 50 | Cancer treatment, anti-inflammatory |

| E-64 | Broad-spectrum protease inhibitor | 5 - 20 | Myotonic dystrophy |

| Loxistatin | Protease inhibitor for muscular dystrophy | 15 - 30 | Neuromuscular disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.